(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride
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Overview
Description
(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is a chiral compound that features an anthracene moiety attached to an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with anthracene, a polycyclic aromatic hydrocarbon.
Functionalization: The anthracene is functionalized to introduce the amino alcohol group. This can be achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxaldehyde, while reduction could produce anthracene-9-ylmethanol.
Scientific Research Applications
(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving fluorescence due to the anthracene moiety, which exhibits strong fluorescence properties.
Industry: Used in the production of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The anthracene moiety allows for strong π-π stacking interactions, while the amino alcohol group can form hydrogen bonds with various biological molecules.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(Anthracene-9-yl)ethanol: Similar structure but lacks the amino group.
2-(Anthracen-9-yl)ethan-1-ol: Similar structure but lacks the chiral center and amino group.
Uniqueness
(S)-2-Amino-2-(anthracen-9-yl)ethan-1-ol hydrochloride is unique due to its combination of a chiral center, an amino alcohol group, and an anthracene moiety. This combination imparts unique chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-2-anthracen-9-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO.ClH/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16;/h1-9,15,18H,10,17H2;1H/t15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYIILJVVXUUBO-XFULWGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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